(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate
CAS No.: 68539-16-2
Cat. No.: VC20751838
Molecular Formula: C12H18O7
Molecular Weight: 274.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68539-16-2 |
|---|---|
| Molecular Formula | C12H18O7 |
| Molecular Weight | 274.27 g/mol |
| IUPAC Name | (1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid |
| Standard InChI | InChI=1S/C12H18O7/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8/h6-8H,5H2,1-4H3,(H,13,14)/t6-,7+,8-,12+/m0/s1 |
| Standard InChI Key | FWCBATIDXGJRMF-FLNNQWSLSA-N |
| Isomeric SMILES | CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)C(=O)O)C |
| SMILES | CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C.O |
| Canonical SMILES | CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C |
Introduction
Chemical Identity and Nomenclature
Primary Identification
(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate is a complex organic compound with a precisely defined stereochemistry as indicated by the (1R,2S,6R,8S) prefix in its systematic name. This compound is recorded in chemical databases with a PubChem CID of 91872684, establishing its unique identity in the scientific literature . The compound was first created in the database on September 21, 2015, with the most recent modification recorded on February 15, 2025, demonstrating ongoing interest and updates regarding this substance . The chemical is classified as a derivative of Diprogulic Acid (CID 65420), which serves as its parent compound according to the hierarchical classification in chemical databases .
Alternative Nomenclature
The compound is also recognized by its alternative name, (-)-2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic Acid Monohydrate, which reflects its derivation from L-gulonic acid with specific structural modifications . The prefix "(-)" indicates the negative optical rotation of the compound, while "Di-O-isopropylidene" describes the presence of two isopropylidene protecting groups at positions 2,3 and 4,6 of the parent sugar acid structure . This nomenclature provides chemists with information about both the compound's stereochemistry and its structural relationship to naturally occurring sugar acids. The "monohydrate" designation indicates that each molecule of the compound crystallizes with one molecule of water .
Registry Information
Structural Characteristics
Molecular Composition
The molecular formula of the compound in its hydrated form is C₁₂H₂₀O₈, representing a complex oxygen-rich organic structure . With a precisely calculated molecular weight of 310.30 g/mol, this medium-sized molecule contains a significant proportion of oxygen atoms relative to its carbon framework, suggesting high polarity and potential hydrogen bonding capabilities . The molecular structure features a tricyclic system with specific stereochemistry at four centers, designated as (1R,2S,6R,8S), which defines its three-dimensional arrangement in space and contributes to its unique chemical properties .
Structural Representation
The compound possesses a complex three-dimensional structure characterized by a tricyclic framework as indicated by the "tricyclo[6.4.0.02,6]" notation in its systematic name . This structural feature creates a rigid molecular architecture with defined spatial orientation. The pentaoxatricyclo portion of the name indicates the presence of five oxygen atoms incorporated within the tricyclic system, creating a structurally distinctive oxygen-rich framework . The carboxylic acid functional group at position 6 provides a reactive site for potential derivatization and contributes to the compound's acidic properties and solubility characteristics .
Stereochemical Configuration
The stereochemical configuration of the compound is explicitly defined by the (1R,2S,6R,8S) prefix, indicating the absolute configuration at four stereogenic centers . This specific stereochemistry is crucial for its biological activity and chemical reactivity, as different stereoisomers often exhibit significantly different properties and behaviors in chemical and biological systems. The maintenance of this precise stereochemical arrangement is essential for applications requiring stereochemical integrity and specificity .
Physical and Chemical Properties
Molecular Properties
The compound exhibits distinctive physicochemical properties that define its behavior in various chemical environments. Table 1 summarizes the key computed molecular properties of this compound based on available scientific data.
Table 1: Key Molecular Properties of (1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Weight | 310.30 g/mol | Computed by PubChem 2.2 |
| Hydrogen Bond Donor Count | 3 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 9 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 310.12638228 Da | Computed by PubChem 2.2 |
| Topological Polar Surface Area | 85.5 Ų | Computed by Cactvs 3.4.8.18 |
| Heavy Atom Count | 21 | Computed by PubChem |
| Complexity | 418 | Computed by Cactvs 3.4.8.18 |
| Defined Atom Stereocenter Count | 4 | Computed by PubChem |
The molecular properties presented in Table 1 reveal important insights into the compound's behavior . The relatively high hydrogen bond acceptor count (9) combined with the hydrogen bond donor count (3) suggests significant potential for intermolecular interactions through hydrogen bonding, which likely influences its solubility and crystal packing arrangement . The topological polar surface area of 85.5 Ų indicates moderate polarity, which may affect membrane permeability if the compound were to be evaluated in biological systems . The low rotatable bond count (1) suggests a rigid structure with limited conformational flexibility, which often correlates with more predictable binding interactions in biological contexts .
Structural Identifiers
The compound is uniquely characterized by several standardized structural identifiers that enable precise communication among researchers and facilitate database searches. These identifiers are presented in Table 2.
Table 2: Standardized Structural Identifiers for (1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate
| Identifier Type | Value | Generator |
|---|---|---|
| InChI | InChI=1S/C12H18O7.H2O/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8;/h6-8H,5H2,1-4H3,(H,13,14);1H2/t6-,7+,8-,12+;/m0./s1 | InChI 1.07.0 |
| InChIKey | ZFQRGFMVXLSLKZ-QCILGFJPSA-N | InChI 1.07.0 |
| SMILES | CC1(OC[C@H]2C@@H[C@H]3C@@(OC(O3)(C)C)C(=O)O)C.O | OEChem 2.3.0 |
| CAS Number | 68539-16-2 | - |
These standardized identifiers provide precise structural information that can be interpreted by chemical software and databases . The InChI (International Chemical Identifier) and its compressed form, the InChIKey, encode complete structural information including stereochemistry, enabling unambiguous identification across different chemical databases and literature sources . The SMILES notation provides a more human-readable linear representation of the compound's structure, including stereochemical information denoted by the "@" symbols, which can be interpreted by various chemical software applications .
Relationship to Parent Compounds
Derivation from Diprogulic Acid
According to the chemical database information, the compound is derived from Diprogulic Acid (CID 65420), which serves as its parent structure . This relationship indicates that the compound represents a specific structural modification or derivative of Diprogulic Acid, potentially sharing core structural elements while incorporating additional functional groups or stereochemical features. The relationship to Diprogulic Acid may provide insights into potential structural similarities and functional properties that could be explored in comparative studies.
Connection to L-Gulonic Acid
As indicated by its alternative name, (-)-2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic Acid Monohydrate, the compound is structurally related to L-gulonic acid, a sugar acid derived from L-gulose . The compound represents a protected and modified form of L-gulonic acid, where the hydroxyl groups at positions 2,3 and 4,6 have been protected with isopropylidene groups, creating a characteristic bicyclic ketal structure . This structural relationship to L-gulonic acid places the compound within the broader context of carbohydrate chemistry and suggests potential applications in carbohydrate synthesis and modification.
Applications and Research Significance
Research Chemical Status
The compound is explicitly identified as a "useful research chemical" in the scientific literature, indicating its recognized value in laboratory investigations and experimental procedures . This designation suggests that the compound serves as a specialized reagent or intermediate in various research contexts, potentially including carbohydrate chemistry, natural product synthesis, or studies requiring stereochemically defined building blocks. The continued listing of this compound in chemical databases and supplier catalogs further supports its ongoing relevance in research applications.
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